![molecular formula C18H19N5O2S B2792093 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 843635-01-8](/img/structure/B2792093.png)
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a chemical compound that belongs to the class of thiosemicarbazones. It has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins involved in cellular processes, such as DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide exhibits significant antimicrobial activity against various bacterial and fungal strains. Additionally, it has been shown to possess antitumor properties, inhibiting the growth of various cancer cell lines. Furthermore, it has been investigated for its potential use as a chelating agent, due to its ability to bind to metal ions.
Advantages and Limitations for Lab Experiments
One advantage of using 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide in lab experiments is its broad spectrum of activity against various microorganisms and cancer cell lines. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Future Directions
There are several potential future directions for the study of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide. One area of research could focus on the development of more potent analogs with improved efficacy and selectivity. Additionally, further studies could investigate the potential use of this compound as a chelating agent, as well as its potential applications in treating Alzheimer's disease. Furthermore, the exact mechanism of action could be further elucidated to facilitate the development of more targeted therapeutic agents.
Synthesis Methods
The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form 2-(3-methoxyphenyl)hydrazono-3-oxobutanenitrile. This intermediate is then reacted with 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol to yield the final product.
Scientific Research Applications
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, antitumor, antifungal, and antiviral properties. Additionally, it has been investigated for its potential use as a chelating agent, as well as a potential treatment for Alzheimer's disease.
properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-5-3-6-13(9-12)17-21-22-18(23(17)19)26-11-16(24)20-14-7-4-8-15(10-14)25-2/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXXGCBFIIWURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide |
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